N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline
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Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, including corrosion inhibitors and UV stabilizers.
Industrial Applications: The compound is utilized in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can lead to the inhibition of enzyme activity or modulation of receptor function . This interaction is crucial for its biological activity, including its antiviral and antibacterial properties.
Comparison with Similar Compounds
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline can be compared with other benzotriazole derivatives such as:
1H-1,2,3-benzotriazol-1-yl-N,N-dibenzylmethanamine: Known for its use in synthetic chemistry and material science.
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: Explored for its pharmacological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFNVSYEZOITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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